molecular formula C19H14 B135471 5-Methylchrysene CAS No. 3697-24-3

5-Methylchrysene

Cat. No. B135471
CAS RN: 3697-24-3
M. Wt: 242.3 g/mol
InChI Key: GOHBXWHNJHENRX-UHFFFAOYSA-N
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Description

Carcinogenicity of Methylchrysenes

Methylchrysenes, including 5-Methylchrysene, are present in tobacco smoke and are suspected to contribute to the tumorigenicity of this inhalant. Studies have shown that 5-Methylchrysene is a strong carcinogen, with significant tumor-initiating activity when tested on mouse skin .

Metabolic Activation and Mutagenicity

The metabolic activation

Scientific Research Applications

Metabolic Activation and Mutagenicity

  • Metabolic Activation : A key study by Hecht et al. (1978) investigated the metabolic activation of 5-Methylchrysene. They identified major activated metabolites such as 1,2-dihydro-1,2-dihydroxy-5-methylchrysene and 7,8-dihydro-7,8-dihydroxy-5-methylchrysene, highlighting their significant mutagenic activity (Hecht et al., 1978).
  • DNA Adduct Formation : Melikian et al. (1984) focused on the reaction of 5-Methylchrysene anti-dihydrodiol-epoxides with DNA in vitro. They found that the major DNA adducts formed from 5-Methylchrysene were structurally similar, providing insights into its mutagenic mechanisms (Melikian et al., 1984).

Carcinogenic Properties

  • Tumor-Initiating Activity : Hecht et al. (1978) also examined the tumor-initiating activity of fluorinated 5-Methylchrysene derivatives, revealing insights into the metabolic activation sites and carcinogenic potential of 5-Methylchrysene (Hecht et al., 1978).
  • Comparative Carcinogenicity : A comparative study by Hoffmann et al. (1974) on the carcinogenicity of Methylchrysenes, including 5-Methylchrysene, provided evidence of its strong carcinogenic nature compared to other chrysenes (Hoffmann et al., 1974).

Molecular and Structural Studies

  • Molecular Orbital Studies : Zacharias et al. (1991) conducted molecular orbital studies on potentially mutagenic methylchrysenes, including 5-Methylchrysene. This study provided valuable insights into the electronic and molecular structures influencing mutagenic and carcinogenic potency (Zacharias et al., 1991).

Cellular and Genetic Impacts

  • AP-1 Induction : Li et al. (2004) explored how 5-Methylchrysene induces activator protein-1 (AP-1) activation in mouse epidermal Cl41 cells, revealing the involvement of the PI-3K/Akt pathway in this process (Li et al., 2004).

Environmental and Comparative Metabolism

  • Environmental Impact and Metabolism : Myers and Flesher (1991) studied the metabolism of chrysene and derivatives like 5-Methylchrysene, providing insights into environmental impacts and biochemical reactions involved (Myers & Flesher, 1991).

Safety And Hazards

5-Methylchrysene is a confirmed carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data . It is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation and drowsiness or dizziness . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-methylchrysene
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InChI

InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3
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InChI Key

GOHBXWHNJHENRX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3
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Molecular Formula

C19H14
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DSSTOX Substance ID

DTXSID6063143
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Molecular Weight

242.3 g/mol
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Physical Description

5-methylchrysene appears as purple crystals. Water insoluble., Solid; Exhibits a brilliant bluish-violet fluorescence in ultraviolet light; [HSDB]
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Solubility

In water, 0.062 mg/L at 27 °C, Insoluble in water, Soluble in acetone
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Vapor Pressure

0.00000025 [mmHg]
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Product Name

5-Methylchrysene

Color/Form

Needles (recyrstallized from benzene/ethanol) with a brilliant bluish-violet fluorescence in ultraviolet light

CAS RN

3697-24-3
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Melting Point

117.5 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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